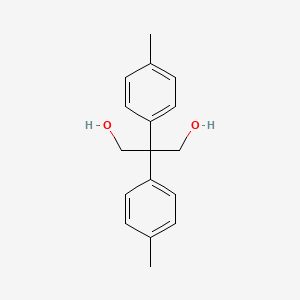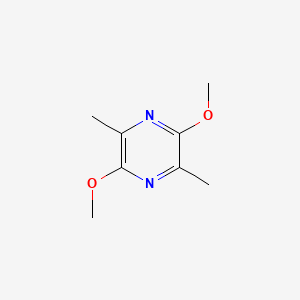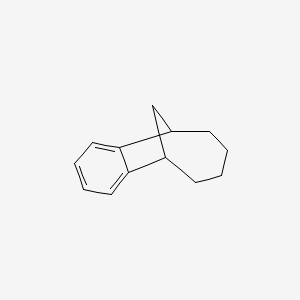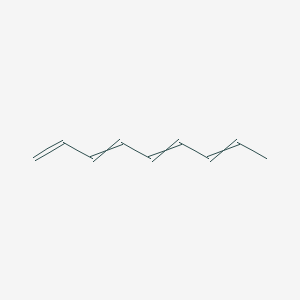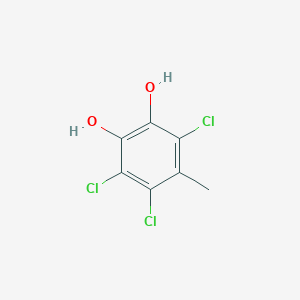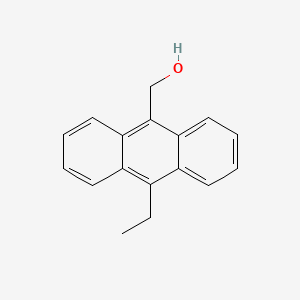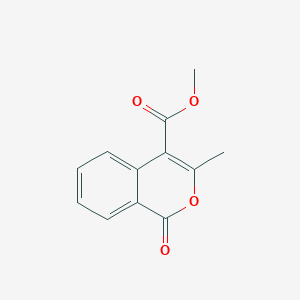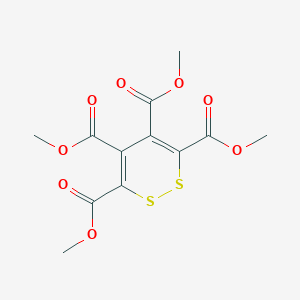
Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate is an organic compound characterized by its unique structure, which includes a dithiine ring substituted with four carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction rates and yields. The use of continuous flow reactors can also improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate groups under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated dithiine derivatives.
Substitution: Ester or amide derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate involves its interaction with molecular targets through its functional groups. The carboxylate groups can form hydrogen bonds and ionic interactions, while the dithiine ring can participate in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity in various applications.
Comparación Con Compuestos Similares
Tetramethyl 1,2,4,5-benzenetetracarboxylate: Similar in having four carboxylate groups but differs in the aromatic ring structure.
Tetramethyl 1,2,3,4-tetracarboxylate: Another compound with four carboxylate groups but with a different ring system.
Uniqueness: Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate is unique due to its dithiine ring, which imparts distinct electronic and steric properties compared to other tetracarboxylate compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
36638-36-5 |
|---|---|
Fórmula molecular |
C12H12O8S2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
tetramethyl dithiine-3,4,5,6-tetracarboxylate |
InChI |
InChI=1S/C12H12O8S2/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)22-21-7(5)11(15)19-3/h1-4H3 |
Clave InChI |
SOECPMKIOBEKRV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SSC(=C1C(=O)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


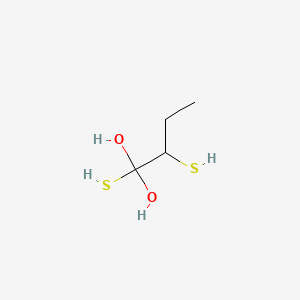
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
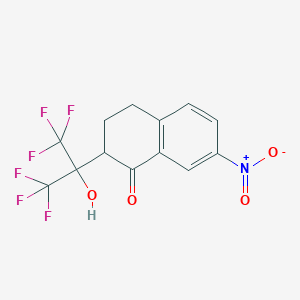
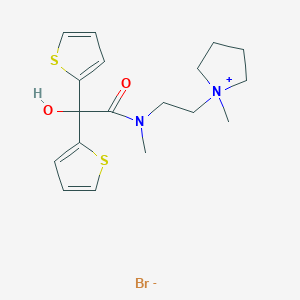
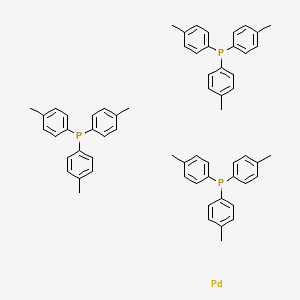
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
